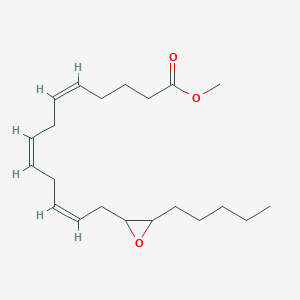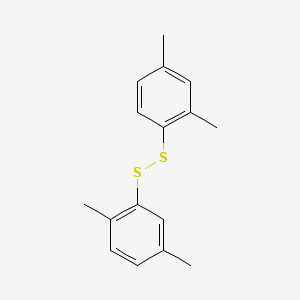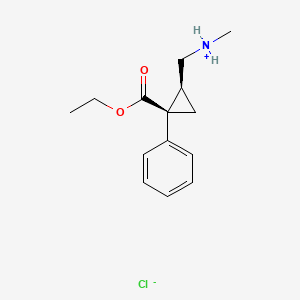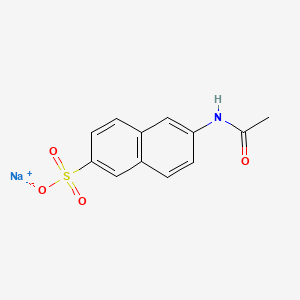
Oct-7-enylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-7-enylsuccinic acid: is an organic compound with the molecular formula C12H20O4 . It is a derivative of succinic acid, featuring an octenyl group attached to the succinic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oct-7-enylsuccinic acid can be synthesized through the reaction of succinic anhydride with 1-octene. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the addition of the octenyl group to the succinic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where succinic anhydride and 1-octene are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Oct-7-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming octylsuccinic acid.
Substitution: The compound can undergo substitution reactions where the octenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Octylsuccinic acid.
Substitution: Products with different functional groups replacing the octenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Oct-7-enylsuccinic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed in biochemical assays to investigate cellular processes.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals. Its amphiphilic nature allows it to stabilize emulsions and improve the properties of various products.
Mecanismo De Acción
The mechanism of action of oct-7-enylsuccinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The octenyl group allows for hydrophobic interactions, while the succinic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Octylsuccinic acid: Similar structure but lacks the double bond in the octenyl group.
Succinic acid: The parent compound without any alkyl or alkenyl groups.
2-(7-Octenyl)succinic acid: Another derivative with a similar structure.
Uniqueness: Oct-7-enylsuccinic acid is unique due to the presence of the octenyl group, which imparts specific chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.
Propiedades
Número CAS |
94386-55-7 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
2-oct-7-enylbutanedioic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h2,10H,1,3-9H2,(H,13,14)(H,15,16) |
Clave InChI |
OFVPQIROYJTTQC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


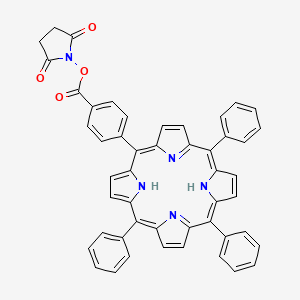
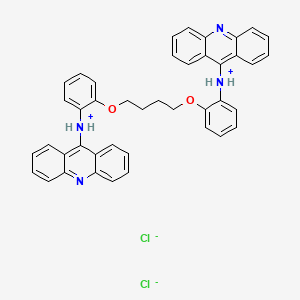
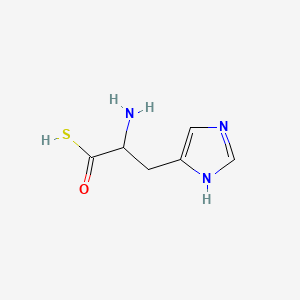
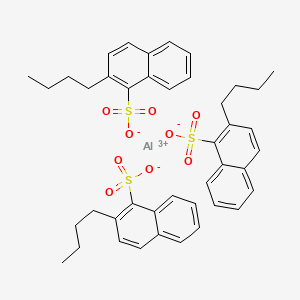
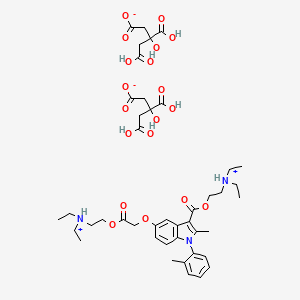
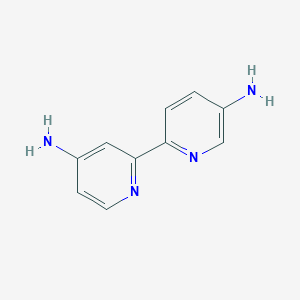

![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
